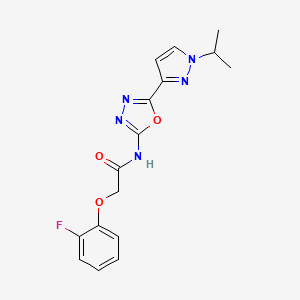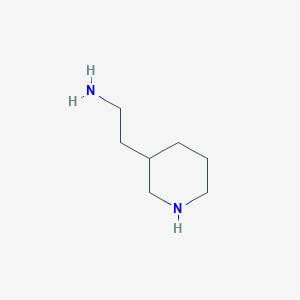
2-Isobutoxy-5-methylpyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutoxy-5-methylpyridine-3-boronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block used in the synthesis of a wide range of organic molecules.
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
Boronic acids, including derivatives like 2-Isobutoxy-5-methylpyridine-3-boronic acid, play a crucial role in organic synthesis due to their unique reactivity and versatility. They are utilized as catalysts in various organic reactions, such as the direct amide formation between carboxylic acids and amines. This application is significant in synthesizing pharmaceuticals and fine chemicals, where amides are common functional groups. The development of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts has been reported, which demonstrates increased reactivity under ambient conditions, highlighting the evolving role of boronic acids in catalysis (Arnold et al., 2008).
Material Science and Nanostructures
In material science, boronic acids contribute to the assembly of boron-based dendritic nanostructures. These structures are synthesized through condensation reactions involving boronic acids, showcasing their potential in creating complex molecular architectures. Such nanostructures have applications in drug delivery, sensing, and the development of new materials with specific properties. The research on multicomponent assembly reactions for constructing boron-based macrocycles and dendrimers reveals the structural diversity achievable with boronic acids (Christinat, Scopelliti, & Severin, 2007).
Environmental and Green Chemistry
Boronic acids are also finding applications in environmental and green chemistry, particularly in the development of non-toxic and non-corrosive catalyst systems for dehydration reactions. These systems are crucial for converting renewable resources into valuable chemicals and fuels, demonstrating the role of boronic acids in sustainable chemical processes. The synergy of boric acid with added salts in catalyzing the aqueous dehydration of hexoses to 5-hydroxymethylfurfural (HMF) exemplifies the application of boronic acids in environmentally benign catalysis (Hansen, Mielby, & Riisager, 2011).
Pharmaceutical Applications
Beyond catalysis and materials science, boronic acids are integral to pharmaceutical research, particularly in the synthesis of drug molecules and the development of novel therapeutic agents. Their ability to form stable covalent bonds with various functional groups enables the design of drugs with enhanced efficacy and selectivity. The exploration of boronic acid-accelerated electrophilic activation for the synthesis of N-substituted hydroxypyridinones showcases the potential of boronic acids in facilitating complex drug synthesis under mild conditions, highlighting their significance in medicinal chemistry (Ke et al., 2022).
Eigenschaften
IUPAC Name |
[5-methyl-2-(2-methylpropoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7(2)6-15-10-9(11(13)14)4-8(3)5-12-10/h4-5,7,13-14H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQAZCWQKFUSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC(C)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide](/img/structure/B2914829.png)
![Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2914831.png)

![5-(3-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914833.png)

![5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2914836.png)
![3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2914839.png)
![4-methoxy-N-[4-[4-[(4-methoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2914843.png)
![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone](/img/structure/B2914844.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2914847.png)
